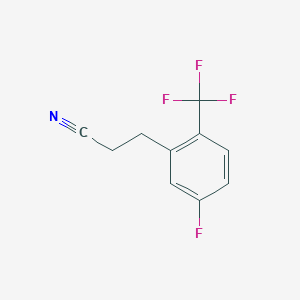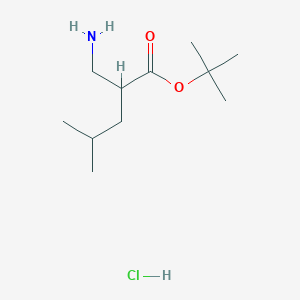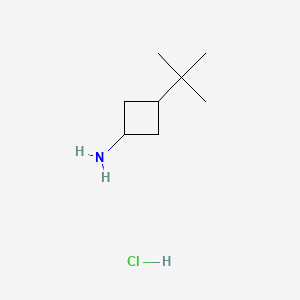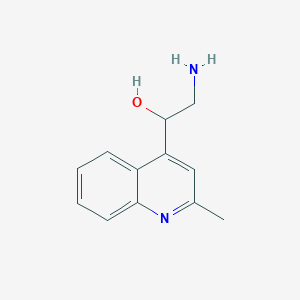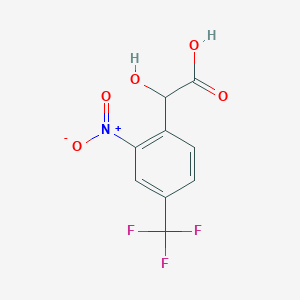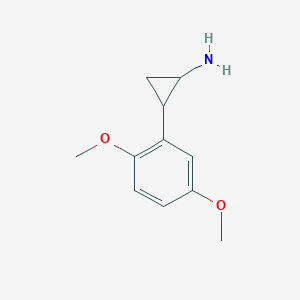![molecular formula C14H15NO2 B13593023 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine CAS No. 751464-67-2](/img/structure/B13593023.png)
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a naphthalene moiety through an ether linkage. The presence of the methoxy group on the naphthalene ring further adds to its chemical diversity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine typically involves the reaction of 4-methoxy-1-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the naphthol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-1-naphthalenyl azetidine or 4-oxo-1-naphthalenyl azetidine.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalenyl azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mécanisme D'action
The mechanism by which 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine exerts its effects is primarily through its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, further influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceralifimod: A sphingosine-1-phosphate receptor agonist with a similar azetidine structure.
Manidipine: A calcium channel blocker with a naphthalene moiety.
Nicardipine: Another calcium channel blocker with structural similarities.
Uniqueness
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is unique due to the combination of the azetidine ring and the methoxy-substituted naphthalene. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar structures.
Propriétés
Numéro CAS |
751464-67-2 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
3-(4-methoxynaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-7-14(17-10-8-15-9-10)12-5-3-2-4-11(12)13/h2-7,10,15H,8-9H2,1H3 |
Clé InChI |
PRHJTVIWVBHLOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)OC3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


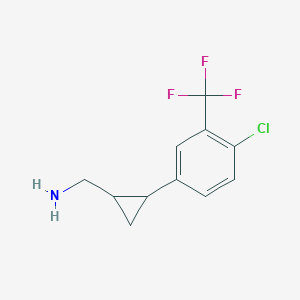
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

